molecular formula C6H12Cl3O3P B1200276 Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester CAS No. 6294-34-4

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester

Cat. No. B1200276
CAS RN: 6294-34-4
M. Wt: 269.5 g/mol
InChI Key: XXIDKSWYSYEFAG-UHFFFAOYSA-N
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Patent
US05811575

Procedure details

Vinylphosphonic acid, CH2 =CH--PO(OH)2, can be prepared in a known manner by the following method: Phosphorus trichloride is reacted with ethylene oxide, the resulting tris(2-chloroethyl) phosphite is rearranged to give bis(2-chloroethyl) 2-chloroethylphosphonate, followed by reaction of the bis(2-chloroethyl) 2-chloroethylphosphonate with phosgene in the presence of suitable catalysts to give 2-chloroethylphosphonic dichloride (German Patent No. 2,132,962). The 2-chloroethylphosphonic dichloride can then be converted into vinylphosphonic acid by eliminating HCl in the presence of suitable catalysts (BaCl2) and subsequent hydrolysis of the vinylphosphonic dichloride formed (Chem. Abstr. 54, page 265 (1960)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](P(=O)(O)O)=[CH2:2].P(Cl)(Cl)[Cl:8].C1OC1.[P:14]([O:23][CH2:24][CH2:25][Cl:26])([O:19][CH2:20][CH2:21][Cl:22])[O:15]CCCl>>[Cl:8][CH2:1][CH2:2][P:14](=[O:15])([O:19][CH2:20][CH2:21][Cl:22])[O:23][CH2:24][CH2:25][Cl:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)P(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCCCl)(OCCCl)OCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCP(OCCCl)(OCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.